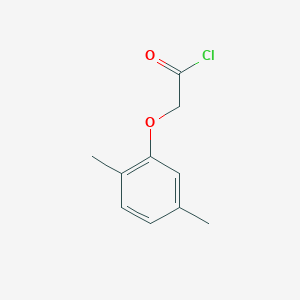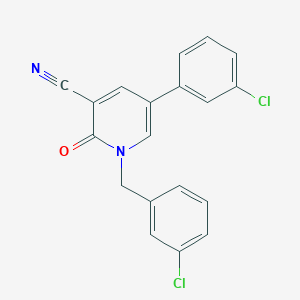
1-(3-クロロベンジル)-5-(3-クロロフェニル)-2-オキソ-1,2-ジヒドロ-3-ピリジンカルボニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CBP) is a synthetic organic compound that has been used in scientific research for its various properties and applications. CBP has been found to be a useful reagent in organic synthesis and has been applied in a variety of scientific fields, including medicinal chemistry and pharmacology. CBP has also been studied for its potential therapeutic applications, such as in the treatment of cancer, inflammation, and neurological disorders.
科学的研究の応用
将来展望
構造活性相関研究: その潜在能力を最大限に引き出すためには、研究者は詳細な構造活性相関(SAR)研究を実施する必要があります。 特定の官能基を修飾することで、特定の用途に適した特性を最適化することができます。
薬物動態および毒性: 安全かつ効果的に使用するためには、薬物動態(吸収、分布、代謝、排泄)および毒性プロファイルを理解することが不可欠です。 前臨床試験では、安全性と潜在的な副作用を評価する必要があります。
要約すると、1-(3-クロロベンジル)-5-(3-クロロフェニル)-2-オキソ-1,2-ジヒドロ-3-ピリジンカルボニトリルは、医薬品から材料科学まで、さまざまな分野で有望な物質です。 ただし、その可能性を最大限に引き出し、課題に対処するためには、さらなる研究が必要です 。 特定の質問がある場合や、詳細な情報が必要な場合は、お気軽にお問い合わせください。
作用機序
The exact mechanism of action of 1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is still not fully understood. However, it is believed that 1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile acts as an inhibitor of DGAT, which is involved in the synthesis of triglycerides and other lipids. By inhibiting DGAT, 1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is thought to reduce the levels of triglycerides and other lipids in the body, which may be beneficial in the treatment of certain conditions, such as obesity and diabetes. In addition, 1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase may have beneficial effects on cognitive function and memory.
Biochemical and Physiological Effects
1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has been shown to have a variety of biochemical and physiological effects. For example, it has been found to reduce the levels of triglycerides and other lipids in the body, which may be beneficial in the treatment of certain conditions, such as obesity and diabetes. In addition, 1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase may have beneficial effects on cognitive function and memory. Furthermore, 1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has been found to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of certain diseases, such as cancer and cardiovascular disease.
実験室実験の利点と制限
1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has a number of advantages and limitations when used in laboratory experiments. One advantage is that 1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is relatively easy to synthesize, which makes it a convenient reagent for organic synthesis. In addition, 1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has been found to be relatively stable and non-toxic, which makes it a safe reagent for use in laboratory experiments. However, 1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is also relatively expensive, which can limit its use in certain experiments. Furthermore, the exact mechanism of action of 1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is still not fully understood, which can limit its use in certain research applications.
将来の方向性
There are a number of potential future directions for research on 1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile. For example, further research could be conducted to better understand the exact mechanism of action of 1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile and its potential therapeutic applications. In addition, further research could be conducted to explore the potential applications of 1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile in other scientific fields, such as medicinal chemistry and pharmacology. Furthermore, further research could be conducted to explore the potential uses of 1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile as an inhibitor of other enzymes, such as protein kinases and phosphatases. Finally, further research could be conducted to explore the potential uses of 1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile in the development of new drugs and other therapeutic agents.
合成法
1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can be synthesized in a variety of ways, depending on the desired end product. One method involves the reaction of 3-chlorobenzyl bromide with 3-chlorophenyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile in the presence of a base, such as sodium hydroxide, in an aqueous solution. The reaction proceeds in two steps, with the first step involving the formation of an intermediate product, 3-chlorobenzyl-3-chlorophenyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile. In the second step, the intermediate product is reacted with sodium hydroxide to yield 1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile.
特性
IUPAC Name |
5-(3-chlorophenyl)-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N2O/c20-17-5-1-3-13(7-17)11-23-12-16(8-15(10-22)19(23)24)14-4-2-6-18(21)9-14/h1-9,12H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNFTNYSUVVQKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(C=C(C2=O)C#N)C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2393577.png)
![N-{[4-(dimethylamino)phenyl]methyl}-4H-1,2,4-triazol-4-amine](/img/structure/B2393579.png)
![8-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2393581.png)
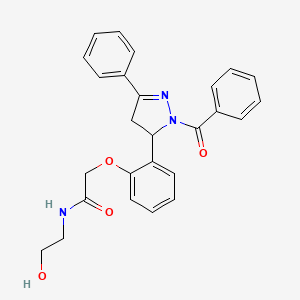
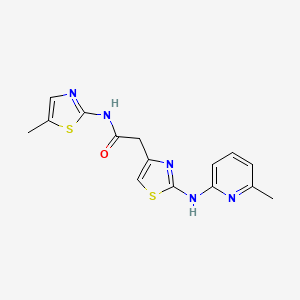
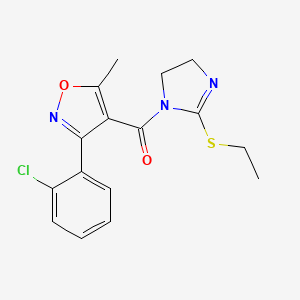
![3-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B2393588.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-morpholin-4-yl-3-nitrobenzamide](/img/structure/B2393589.png)
![2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide oxalate](/img/structure/B2393591.png)
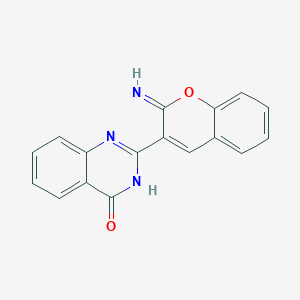
![N-(2-(cyclohex-1-en-1-yl)ethyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2393594.png)
![2-[(4-Fluorophenyl)methyl]-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2393595.png)
